4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide
Description
4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide is a benzenesulfonamide derivative characterized by a propylideneamino linker substituted with a 4-methylphenyl group, a ketone (3-oxo), and a trifluoromethyl (CF₃) group. However, unlike Celecoxib, which features a pyrazole core, this compound utilizes a propylideneamino group, which may alter conformational flexibility and target binding.
Properties
IUPAC Name |
4-[[1,1,1-trifluoro-4-(4-methylphenyl)-4-oxobutan-2-ylidene]amino]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3S/c1-11-2-4-12(5-3-11)15(23)10-16(17(18,19)20)22-13-6-8-14(9-7-13)26(21,24)25/h2-9H,10H2,1H3,(H2,21,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXBSHCYSOVOFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(=NC2=CC=C(C=C2)S(=O)(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501129381 | |
| Record name | 4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501129381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1061214-09-2 | |
| Record name | 4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1061214-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-((3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene)amino)benzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1061214092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501129381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-((3-(4-METHYLPHENYL)-3-OXO-1-(TRIFLUOROMETHYL)PROPYLIDENE)AMINO)BENZENESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKR98KJ8J2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Direct Condensation of 4-Aminobenzenesulfonamide and 1-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propanal
The primary synthesis route involves a Schiff base formation between 4-aminobenzenesulfonamide and 1-(4-methylphenyl)-3-oxo-1-(trifluoromethyl)propanal. This reaction proceeds via nucleophilic attack of the amine group on the carbonyl carbon, followed by dehydration to form the imine linkage.
Reaction Conditions:
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Solvent: Anhydrous dimethyl sulfoxide (DMSO) or methanol.
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Temperature: 60–80°C under reflux.
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Catalyst: Acidic conditions (e.g., acetic acid) to protonate the carbonyl oxygen, enhancing electrophilicity.
Mechanistic Insights:
The trifluoromethyl group electron-withdrawing effect stabilizes the intermediate enolate, facilitating condensation. Steric hindrance from the 4-methylphenyl group necessitates prolonged reaction times (8–12 hours) for complete conversion.
By-Product Formation During Celecoxib Synthesis
4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide is isolated as a by-product during Celecoxib synthesis. Celecoxib is typically synthesized via hydrazine condensation with 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione. Impurity formation arises from competitive Schiff base formation instead of pyrazole ring closure.
Key Factors Influencing Impurity Formation:
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Stoichiometric Imbalance: Excess 4-aminobenzenesulfonamide shifts equilibrium toward Schiff base formation.
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Temperature: Elevated temperatures (>100°C) favor side reactions.
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Purification: Chromatographic separation (silica gel, ethyl acetate/hexane eluent) isolates the impurity with >98% purity.
Optimization of Reaction Parameters
Solvent and Temperature Effects
| Parameter | DMSO | Methanol |
|---|---|---|
| Reaction Time | 6–8 hours | 10–12 hours |
| Yield | 72% | 65% |
| Purity (HPLC) | 95% | 90% |
| By-Products | <5% | 8–10% |
DMSO enhances reaction efficiency due to its high polarity and ability to stabilize transition states. Methanol, while cheaper, necessitates longer durations and yields more by-products.
Catalytic Additives
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Acetic Acid (1 mol%): Increases yield to 78% by protonating the carbonyl group.
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Molecular Sieves (4Å): Absorb water, shifting equilibrium toward imine formation (yield: 75%).
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Metal Catalysts (e.g., ZnCl₂): Tested but rejected due to sulfonamide coordination complications.
Purification and Characterization
Crystallization and Chromatography
Analytical Data
| Technique | Data |
|---|---|
| ¹H NMR (400 MHz) | δ 8.12 (s, 1H, NH), 7.89 (d, J=8.4 Hz, 2H), 7.45 (d, J=8.0 Hz, 2H)... |
| LC-MS | m/z 385.1 [M+H]⁺ |
| IR (KBr) | 1650 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O) |
The trifluoromethyl group’s ¹⁹F NMR signal appears at δ -62.5 ppm (quartet).
Industrial-Scale Considerations
Patents highlight telescoped processes integrating impurity synthesis with Celecoxib production. For example, JP5122976B2 describes continuous-flow reactors to isolate the Schiff base impurity via in-line chromatography. This method reduces costs by 30% compared to batch processing .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: : The trifluoromethyl group can be reduced to form trifluoromethane.
Substitution: : The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide, potassium permanganate, and chromic acid. The reactions are typically carried out in acidic or neutral environments.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride are used, often in anhydrous conditions.
Substitution: : Electrophilic reagents such as nitric acid or bromine are used, with the reactions usually performed in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: : Sulfonic acids or sulfonyl chlorides.
Reduction: : Trifluoromethane.
Substitution: : Nitrophenyl or halophenyl derivatives.
Scientific Research Applications
Biological Activities
Antiinflammatory Properties:
This compound is structurally related to Celecoxib, a non-steroidal anti-inflammatory drug (NSAID) used primarily for the treatment of osteoarthritis and rheumatoid arthritis. As an impurity or derivative of Celecoxib, it may exhibit similar anti-inflammatory effects due to its sulfonamide moiety which is known to interact with cyclooxygenase enzymes (COX-1 and COX-2) .
Potential Anticancer Activity:
Research indicates that compounds with similar structures may possess anticancer properties. For instance, sulfonamide derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells . The specific mechanism by which this compound may exert such effects requires further investigation but suggests potential applications in oncology.
Applications in Medicinal Chemistry
Pharmaceutical Impurity Analysis:
4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide is often studied as an impurity in the synthesis of Celecoxib. Understanding the behavior and effects of impurities is crucial for ensuring the safety and efficacy of pharmaceutical products. Analytical methods such as HPLC (High-Performance Liquid Chromatography) are employed to quantify this compound during quality control processes .
Drug Development:
Given its structural similarity to established drugs, this compound may serve as a lead compound for the development of new anti-inflammatory or anticancer agents. Medicinal chemists can modify its structure to enhance potency and selectivity against specific biological targets while minimizing side effects.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations
Compared to 4-Fluoro-3-[(trifluoromethyl)sulfonyl]benzenesulfonamide , the target lacks a sulfonyl group but introduces a ketone and aromatic methyl group, which may enhance π-π stacking or hydrophobic interactions.
Molecular Weight and Lipophilicity :
- The target’s higher molecular weight (~404 vs. Celecoxib’s 381) and CF₃ group suggest increased lipophilicity, which could improve membrane permeability but reduce aqueous solubility.
DU14’s morpholinyl and phenylthio groups demonstrate how bulkier substituents increase molecular weight and complexity, possibly affecting pharmacokinetics.
Hypothetical Pharmacological Implications
- COX-2 Inhibition Potential: Celecoxib’s pyrazole ring is critical for COX-2 binding . The target’s propylideneamino group may disrupt this interaction, necessitating enzymatic assays to confirm activity.
- Metabolic Stability: The CF₃ group in both the target and Celecoxib likely slows oxidative metabolism, extending half-life compared to non-fluorinated analogs .
Biological Activity
4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide, also known by its CAS number 1061214-09-2, is a compound of interest in medicinal chemistry due to its potential biological activities. The molecular formula for this compound is C17H15F3N2O3S, with a molecular weight of 384.37 g/mol. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a trifluoromethyl group, which is known to enhance biological activity due to increased metabolic stability and lipid solubility. The presence of the sulfonamide moiety may also contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H15F3N2O3S |
| Molecular Weight | 384.37 g/mol |
| CAS Number | 1061214-09-2 |
| SMILES | Cc1ccc(cc1)C(=O)CC(=Nc2ccc(cc2)S(=O)(=O)N)C(F)(F)F |
| IUPAC Name | 4-[[1,1,1-trifluoro-4-(4-methylphenyl)-4-oxobutan-2-ylidene]amino]benzenesulfonamide |
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as an enzyme inhibitor and its cytotoxic effects.
Enzyme Inhibition Studies
Research indicates that compounds with similar structural features exhibit inhibitory effects on key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and cyclooxygenase (COX). The trifluoromethyl group enhances interaction with these enzymes through hydrogen and halogen bonding, leading to increased inhibitory potency.
Key Findings:
- AChE Inhibition: Compounds structurally related to the target compound have shown IC50 values ranging from 10.4 μM to 19.2 μM against AChE.
- BChE Inhibition: Similar derivatives displayed IC50 values between 7.7 μM and 30.1 μM against BChE.
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines, including MCF-7 (breast cancer) and Hek293T (human embryonic kidney cells). The results suggest moderate cytotoxicity, indicating potential for further development as an anticancer agent.
Structure-Activity Relationship (SAR)
The SAR analysis highlights that modifications in the phenyl substituents significantly affect biological activity. Electron-withdrawing groups like trifluoromethyl enhance enzyme inhibition, while electron-donating groups tend to reduce activity.
Table 2: SAR Analysis Summary
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing | Increases activity |
| Electron-donating | Decreases activity |
Case Studies
Several case studies have documented the biological effects of similar compounds:
- Study on Trifluoromethyl Derivatives : This study demonstrated that trifluoromethyl-substituted compounds exhibited enhanced lipophilicity and biological activity against COX enzymes.
- Cytotoxicity Evaluation : A comparative study assessed the cytotoxic effects of various sulfonamide derivatives, revealing that those with trifluoromethyl groups had significantly lower IC50 values against MCF-7 cells.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide, and how are intermediates purified?
- Methodological Answer : The compound can be synthesized via condensation reactions between sulfonamide precursors and trifluoromethyl ketones. For example, intermediates like 4-aminobenzenesulfonamide are functionalized with trifluoromethylpropylidene groups under acidic or basic conditions. Purification often involves recrystallization or column chromatography using silica gel. Solid-phase extraction (SPE) with Oasis HLB cartridges is recommended for isolating polar intermediates, as validated in environmental analyte studies .
Q. How is the crystal structure of this compound determined, and what insights does it provide for molecular interactions?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. For sulfonamide derivatives, monoclinic systems (e.g., space group P2₁/n) are common, with lattice parameters such as a = 8.9356 Å, b = 10.8873 Å, and β = 99.472° reported for analogous structures . The planar sulfonamide moiety facilitates hydrogen bonding with biological targets like carbonic anhydrase, as observed in crystallographic studies .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions, while Fourier-transform infrared (FTIR) identifies key functional groups (e.g., S=O stretches at ~1150 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, with fragmentation patterns consistent with trifluoromethyl and sulfonamide groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological efficacy of this compound?
- Methodological Answer : Systematic substitution of the 4-methylphenyl or trifluoromethyl groups can modulate activity. For example, replacing the trifluoromethyl group with pentafluoroethyl (as in related perfluorinated sulfonamides) enhances metabolic stability but may reduce solubility . Bioassays targeting carbonic anhydrase inhibition or antimicrobial activity should use dose-response curves (IC₅₀/EC₅₀) and molecular docking simulations to validate SAR hypotheses .
Q. What experimental designs address contradictions in reported bioactivity data for sulfonamide derivatives?
- Methodological Answer : Contradictions often arise from assay variability (e.g., bacterial strain differences). A split-split-plot design, as used in environmental studies, can isolate variables like pH, temperature, and biological replicates . For cytotoxicity studies, standardized cell lines (e.g., HEK293 or HepG2) and MTT assays reduce inter-lab variability .
Q. How can computational modeling predict the environmental fate and toxicity of this compound?
- Methodological Answer : Density functional theory (DFT) calculates physicochemical properties (logP, pKa) to predict biodegradability. Molecular dynamics simulations model interactions with environmental matrices (e.g., soil organic matter). These align with long-term ecological risk frameworks, such as Project INCHEMBIOL’s evaluation of abiotic/biotic transformations .
Q. What advanced chromatographic methods quantify trace levels of this compound in complex matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) achieves detection limits <1 ng/L. Use Zorbax Eclipse Plus C18 columns and mobile phases of methanol/0.1% formic acid for optimal separation. Internal standards (e.g., deuterated triclosan) correct for matrix effects in wastewater or biological samples .
Methodological Notes
- Contradiction Handling : Discrepancies in bioactivity data require meta-analysis using platforms like RevMan to assess heterogeneity (I² statistic). Adjust for confounding variables via multivariate regression .
- Safety Protocols : Deactivate glassware with 5% dimethyldichlorosilane to prevent analyte adsorption during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
